molecular formula C12H7F4NS B1389663 5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol CAS No. 1214333-23-9

5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B1389663
CAS No.: 1214333-23-9
M. Wt: 273.25 g/mol
InChI Key: LSQJMHDEIJUUTI-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is a specialist chemical building block designed for research and development, particularly in the field of medicinal chemistry. Its molecular architecture, featuring both a fluorophenyl group and a trifluoromethylpyridine-thiol core, is engineered to modulate the properties of potential therapeutic candidates. The inclusion of fluorine atoms and the trifluoromethyl group is a well-established strategy in drug discovery, as these features can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . The thiol group provides a versatile handle for further synthetic elaboration, enabling researchers to construct more complex molecules through reactions such as alkylation or formation of disulfide bridges. This compound is of high value in the design and synthesis of novel bioactive molecules. Research into analogous trifluoromethyl-substituted heterocycles has demonstrated their potential as key scaffolds in developing agents for a range of conditions . For instance, closely related pyridazine and pyrazole derivatives containing the trifluoromethyl group have shown promise as potent, orally active inhibitors of the NLRP3 inflammasome, a key mediator of inflammatory responses . Furthermore, such fluorinated heterocycles are frequently explored in the creation of antimicrobial and anti-inflammatory agents, making this compound a valuable precursor for hit-to-lead optimization campaigns in these therapeutic areas . Its primary application is in the construction of targeted libraries for high-throughput screening and as an intermediate in the synthesis of more complex candidate molecules aimed at challenging disease targets.

Properties

IUPAC Name

5-(2-fluorophenyl)-6-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NS/c13-9-4-2-1-3-7(9)8-5-6-10(18)17-11(8)12(14,15)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQJMHDEIJUUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(NC(=S)C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190878
Record name 5-(2-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214333-23-9
Record name 5-(2-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214333-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide under specific conditions.

    Incorporation of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiolating agents like thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified pyridine derivatives.

    Substitution: Various substituted pyridine compounds.

Scientific Research Applications

5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the fluorophenyl and trifluoromethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Compounds with identical functional groups but differing in substituent positions exhibit distinct physicochemical and biological properties. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol 2-Fluorophenyl (3), CF₃ (5), -SH (2) C₁₂H₇F₄NS 273.25 1214324-45-4 Higher lipophilicity (CF₃ at 5)
5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol 4-Fluorophenyl (5), CF₃ (6), -OH (2) C₁₂H₇F₄NO 257.19 1214390-86-9 Reduced acidity (pKa ~7.27 vs. thiol’s ~8.5)
5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol 3-Fluorophenyl (5), CF₃ (6), -OH (2) C₁₂H₇F₄NO 257.18 1214329-19-7 Density: 1.405 g/cm³; Boiling point: 342°C

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group at position 6 stabilizes the pyridine ring via electron withdrawal, enhancing resistance to oxidative degradation compared to CF₃ at position 5 .

Functional Group Variants

Variations in the functional group at position 2 significantly influence reactivity and bioactivity:

Compound Name Functional Group (Position 2) Molecular Formula Molecular Weight CAS Number Key Differences
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol -SH C₁₂H₇F₄NS 273.25 - High nucleophilicity; forms disulfide bonds
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine -NH₂ C₁₂H₈F₄N₂ 256.20 1214351-95-7 Basic character (pKa ~5.5); enhanced solubility
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol -SH C₆H₃ClF₃NS 213.61 - Chlorine increases electronegativity

Key Observations :

  • Thiol vs. Hydroxyl/Amino Groups: The thiol group (-SH) in the target compound offers higher acidity (pKa ~8.5) compared to hydroxyl (-OH, pKa ~7.27) or amino (-NH₂, pKa ~5.5), affecting hydrogen-bonding capacity and metal coordination .

Substituent Modifications on the Aromatic Ring

Variations in the aryl group attached to the pyridine core modulate steric and electronic properties:

Compound Name Aryl Substituent Molecular Formula Molecular Weight CAS Number Key Differences
3-(2,4,5-Trichlorophenyl)-6-(trifluoromethyl)pyridine-2-thiol 2,4,5-Trichlorophenyl (3) C₁₂H₅Cl₃F₃NS 360.59 1261666-54-9 Increased steric bulk; higher logP
2-[(2-Fluorobenzyl)sulfanyl]-6-(thienyl)-4-CF₃-nicotinonitrile 2-Fluorobenzyl (side chain) C₁₈H₁₀F₄N₂S₂ 400.40 328070-50-4 Thienyl group introduces π-π stacking

Key Observations :

  • Heteroaromatic Additions : Thienyl or furyl groups (e.g., in 2-[(2-Fluorobenzyl)sulfanyl]-6-thienyl derivatives) enhance π-π interactions, improving binding to aromatic protein residues .

Biological Activity

5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is a pyridine derivative notable for its unique structural features, including a fluorophenyl group and a trifluoromethyl group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C12H7F4NS
  • Molecular Weight : 273.25 g/mol
  • CAS Number : 1214333-23-9

The compound is synthesized through multi-step organic reactions involving:

  • Formation of the Pyridine Ring : Typically via cyclization reactions.
  • Introduction of Functional Groups : The thiol group is introduced using thiolating agents, while the trifluoromethyl group can be added using trifluoromethyl iodide under specific conditions.

The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorophenyl and trifluoromethyl groups enhances binding affinity, allowing the compound to modulate various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown:

  • Inhibition of Cell Proliferation : The compound has been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent growth inhibition.
  • Mechanism : It disrupts tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer treatment strategies targeting cell division.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of Cytokine Release : It reduces the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in immune cells.
  • In Vivo Studies : Animal models show a decrease in microglial activation and astrocyte proliferation, suggesting potential applications in neuroinflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-(2-Chlorophenyl)-6-(trifluoromethyl)pyridine-2-thiolChlorine instead of fluorineModerate anticancer activity
5-(2-Bromophenyl)-6-(trifluoromethyl)pyridine-2-thiolBromine instead of fluorineLower activity
5-(2-Methylphenyl)-6-(trifluoromethyl)pyridine-2-thiolMethyl group instead of halogenVariable effects

The unique combination of fluorophenyl and trifluoromethyl groups in this compound provides distinct electronic and steric properties that enhance its biological activity compared to similar compounds.

Case Studies

  • Study on L1210 Mouse Leukemia Cells : This study demonstrated that the compound significantly inhibited cell proliferation with IC50 values in the nanomolar range, highlighting its potential as an effective anticancer agent.
  • Anti-inflammatory Mechanisms : Research involving LPS-induced inflammation models showed that treatment with this compound led to reduced levels of inflammatory markers, suggesting its utility in treating conditions like rheumatoid arthritis or neuroinflammation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves introducing the trifluoromethyl group and thiolation of the pyridine ring. Key steps include:

  • Trifluoromethylation : Use of CF₃-containing reagents (e.g., trifluoromethyl copper complexes) under controlled temperatures (60–100°C) to minimize side reactions .
  • Thiolation : Nucleophilic substitution of pyridine halides with sulfur sources (e.g., NaSH or thiourea) in polar aprotic solvents like DMF or DMSO at 80–120°C .
  • Critical Conditions : Solvent choice (e.g., DMF enhances nucleophilicity) and inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in structure-activity relationship (SAR) studies?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring, which enhances electrophilic substitution resistance. This increases metabolic stability and influences binding to hydrophobic enzyme pockets. Computational methods (DFT calculations) and spectroscopic data (¹⁹F NMR) confirm these effects .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95%) .
  • Spectroscopy : ¹H/¹³C/¹⁹F NMR for structural confirmation (e.g., δ ~160 ppm for CF₃ in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Standardization : Use consistent assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values against kinase targets may arise from differences in ATP concentrations .
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers or context-dependent effects .
  • Mechanistic Validation : Perform orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) to confirm target engagement .

Q. What experimental design considerations are critical for studying the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to capture full efficacy and potency profiles .
  • Control Groups : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <0.1%) to validate assay integrity .
  • Temperature/pH Optimization : Maintain physiological conditions (37°C, pH 7.4) unless studying extremophilic targets .

Q. How can researchers evaluate the environmental impact or degradation pathways of this compound in ecological risk assessments?

  • Methodological Answer :

  • Fate Studies : Use HPLC-MS/MS to track degradation products in simulated environmental matrices (soil/water) under UV light or microbial exposure .
  • Toxicity Profiling : Perform Daphnia magna or algal growth inhibition assays to assess acute/chronic ecotoxicity .
  • Computational Modeling : Apply QSAR models to predict biodegradation half-lives and bioaccumulation potential .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol

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